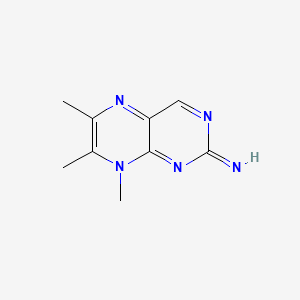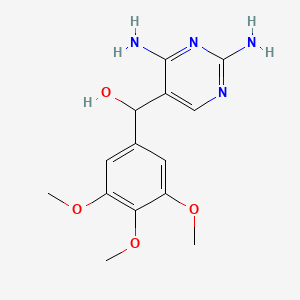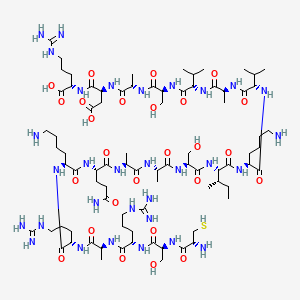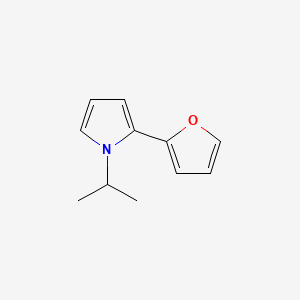
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol, also known as DNP-R,R-Chloramphenicol, is a synthetic chemical compound belonging to the class of nitrobenzene derivatives. It is a white crystalline solid with a melting point of 149°C and a molecular weight of 471.7 g/mol. DNP-R,R-Chloramphenicol is a widely used reagent in organic synthesis and has a variety of scientific and medical applications.
Scientific Research Applications
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis to prepare a variety of compounds, such as 4-chloro-2-nitrophenol, 4-desnitro-2-nitrophenol, and (R,R)-Chloramphenicol. (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol is also used in the synthesis of pharmaceuticals, such as cephalosporins and penicillins. It is also used in the synthesis of dyes, paints, and other organic compounds.
Mechanism of Action
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol acts as a catalyst in the synthesis of organic compounds. It is able to accelerate the reaction rate of the synthesis process by providing an electron-rich environment, which facilitates the transfer of electrons from one molecule to another. This results in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol are not well understood. It is known to have some antibacterial activity, but the exact mechanism of action is unknown. It has also been shown to have some antifungal activity, but the exact mechanism of action is also unknown.
Advantages and Limitations for Lab Experiments
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol is a useful reagent in organic synthesis, as it can accelerate the reaction rate of the synthesis process. However, it is important to note that it is highly toxic and should be handled with care. In addition, it should be used in a well-ventilated area, as it can produce toxic fumes.
Future Directions
Further research is needed to better understand the biochemical and physiological effects of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol. Additionally, research should be conducted to develop safer and more efficient methods for the synthesis of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol. Finally, research should also be conducted to develop methods for the safe and effective use of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol in laboratory experiments.
Synthesis Methods
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol is synthesized through a multi-step process. The first step involves the reaction of 4-Nitrophenol with Chloroacetic acid to form 4-Chloro-2-nitrophenol. This is then reacted with sodium nitrite in the presence of acetic acid to form 4-Desnitro-2-nitrophenol. The final step involves the reaction of the 4-Desnitro-2-nitrophenol with (R,R)-Chloramphenicol to form (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicolramphenicol.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol involves the conversion of chloramphenicol to the desired product through several chemical reactions.", "Starting Materials": [ "Chloramphenicol", "4-nitro-2-nitrophenol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetone" ], "Reaction": [ "The first step involves the reduction of 4-nitro-2-nitrophenol to 4-amino-2-nitrophenol using sodium borohydride as the reducing agent in ethanol.", "The resulting product is then reacted with chloramphenicol in the presence of hydrochloric acid to form (4-amino-2-nitrophenyl)-(R,R)-chloramphenicol.", "The final step involves the reduction of the nitro group in (4-amino-2-nitrophenyl)-(R,R)-chloramphenicol to form (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol using sodium borohydride in the presence of sodium hydroxide and acetone." ] } | |
CAS RN |
22933-62-6 |
Product Name |
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol |
Molecular Formula |
C11H12Cl2N2O5 |
Molecular Weight |
323.126 |
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(2-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-7(5-16)9(17)6-3-1-2-4-8(6)15(19)20/h1-4,7,9-10,16-17H,5H2,(H,14,18)/t7-,9-/m1/s1 |
InChI Key |
SDQKGPHGTMIGOV-VXNVDRBHSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
synonyms |
[R-(R*,R*)]-2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(2-nitrophenyl)ethyl]-acetamide; D-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-o-nitrophenethyl]-acetamide; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



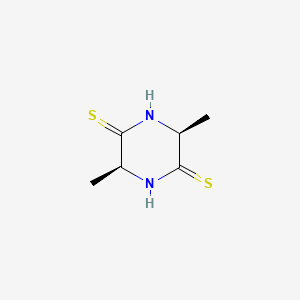


![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
